molecular formula C16H9ClN2OS B4347176 2-(3-Chloro-1-benzothiophen-2-yl)-5-phenyl-1,3,4-oxadiazole

2-(3-Chloro-1-benzothiophen-2-yl)-5-phenyl-1,3,4-oxadiazole

Cat. No.: B4347176
M. Wt: 312.8 g/mol
InChI Key: KETNJLLHHOYMGU-UHFFFAOYSA-N
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Description

2-(3-Chloro-1-benzothiophen-2-yl)-5-phenyl-1,3,4-oxadiazole is a heterocyclic compound that belongs to the class of oxadiazoles These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-1-benzothiophen-2-yl)-5-phenyl-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method starts with the preparation of 3-chloro-2-chlorocarbonylbenzo[b]thiophene from cinnamic acid. This intermediate is then converted into the acid hydrazide, which undergoes cyclization with formic acid and phosphorous pentoxide or phosphorous pentasulfide in xylene to yield the desired oxadiazole compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The scalability of the process depends on the availability of starting materials and the efficiency of the cyclization reactions.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-1-benzothiophen-2-yl)-5-phenyl-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the benzothiophene ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents may vary.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents can facilitate substitution reactions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

2-(3-Chloro-1-benzothiophen-2-yl)-5-phenyl-1,3,4-oxadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Chloro-1-benzothiophen-2-yl)-5-phenyl-1,3,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application being studied, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Chloro-1-benzothiophen-2-yl)-5-phenyl-1,3,4-oxadiazole stands out due to the presence of both benzothiophene and oxadiazole rings, which confer unique electronic and steric properties. These features enhance its potential for diverse applications in medicinal chemistry and material science.

Properties

IUPAC Name

2-(3-chloro-1-benzothiophen-2-yl)-5-phenyl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9ClN2OS/c17-13-11-8-4-5-9-12(11)21-14(13)16-19-18-15(20-16)10-6-2-1-3-7-10/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KETNJLLHHOYMGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)C3=C(C4=CC=CC=C4S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3-Chloro-1-benzothiophen-2-yl)-5-phenyl-1,3,4-oxadiazole
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2-(3-Chloro-1-benzothiophen-2-yl)-5-phenyl-1,3,4-oxadiazole
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2-(3-Chloro-1-benzothiophen-2-yl)-5-phenyl-1,3,4-oxadiazole
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2-(3-Chloro-1-benzothiophen-2-yl)-5-phenyl-1,3,4-oxadiazole
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2-(3-Chloro-1-benzothiophen-2-yl)-5-phenyl-1,3,4-oxadiazole
Reactant of Route 6
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2-(3-Chloro-1-benzothiophen-2-yl)-5-phenyl-1,3,4-oxadiazole

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